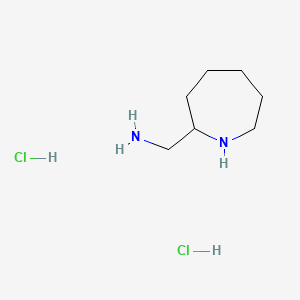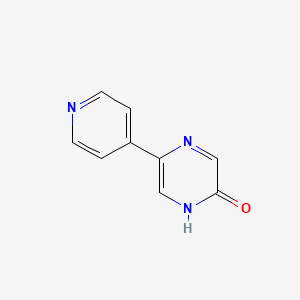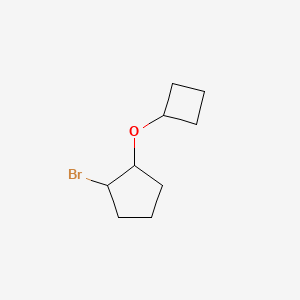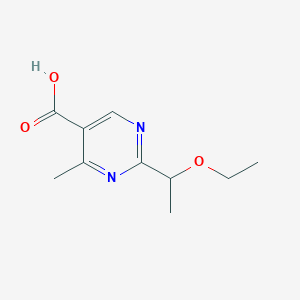
2-(1-Ethoxyethyl)-4-methylpyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Ethoxyethyl)-4-methylpyrimidine-5-carboxylic acid is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of an ethoxyethyl group at the second position, a methyl group at the fourth position, and a carboxylic acid group at the fifth position of the pyrimidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethoxyethyl)-4-methylpyrimidine-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of ethyl acetoacetate with urea in the presence of an acid catalyst to form the pyrimidine ring. The ethoxyethyl group can be introduced through an alkylation reaction using ethyl iodide and a base such as potassium carbonate. The carboxylic acid group is typically introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
2-(1-Ethoxyethyl)-4-methylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ethoxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The methyl group can undergo electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products
Oxidation: Formation of ethoxyacetic acid or ethoxyacetaldehyde
Reduction: Formation of 4-methylpyrimidine-5-methanol
Substitution: Formation of halogenated or nitrated derivatives
科学的研究の応用
2-(1-Ethoxyethyl)-4-methylpyrimidine-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor in enzymatic reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(1-Ethoxyethyl)-4-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyethyl group may enhance the compound’s ability to penetrate cell membranes, while the carboxylic acid group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The methyl group may contribute to the compound’s overall stability and binding affinity.
類似化合物との比較
Similar Compounds
2-(1-Ethoxyethyl)-4-methylpyrimidine: Lacks the carboxylic acid group, making it less polar and potentially less reactive.
4-Methylpyrimidine-5-carboxylic acid: Lacks the ethoxyethyl group, which may affect its solubility and membrane permeability.
2-Ethoxyethyl-4-methylpyrimidine-5-carboxylate: An ester derivative that may have different reactivity and stability compared to the carboxylic acid form.
Uniqueness
2-(1-Ethoxyethyl)-4-methylpyrimidine-5-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the ethoxyethyl group enhances its lipophilicity, while the carboxylic acid group provides opportunities for hydrogen bonding and ionic interactions. This combination makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C10H14N2O3 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC名 |
2-(1-ethoxyethyl)-4-methylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H14N2O3/c1-4-15-7(3)9-11-5-8(10(13)14)6(2)12-9/h5,7H,4H2,1-3H3,(H,13,14) |
InChIキー |
OMIXBQCGJIBLJS-UHFFFAOYSA-N |
正規SMILES |
CCOC(C)C1=NC=C(C(=N1)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


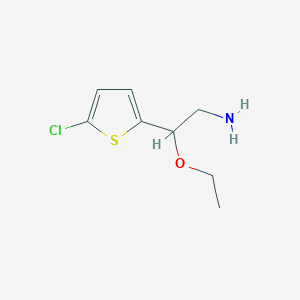
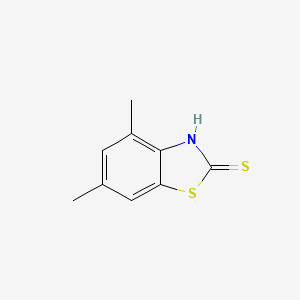
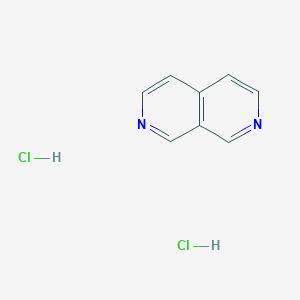
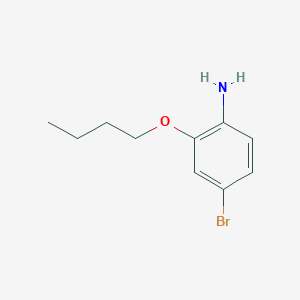
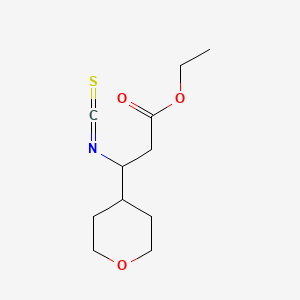


![Ethyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate](/img/structure/B13629189.png)


